1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

Physicochemical profiling Drug-likeness Permeability

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 1316224-24-4) is a synthetic small molecule (C₁₂H₂₀N₄O, MW 236.31 g/mol) comprising a pyrazole-4-carboxamide core bearing an N,N-dimethyl substitution and an azepan-4-yl group at the 1-position. It is classified as an AldrichCPR compound, indicating it is part of Sigma-Aldrich's curated collection of unique chemicals supplied to early-discovery researchers without vendor-collected analytical data.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 1316224-24-4
Cat. No. B1376782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
CAS1316224-24-4
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN(N=C1)C2CCCNCC2
InChIInChI=1S/C12H20N4O/c1-15(2)12(17)10-8-14-16(9-10)11-4-3-6-13-7-5-11/h8-9,11,13H,3-7H2,1-2H3
InChIKeyDJOJNWKIWIFLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 1316224-24-4): Structural and Physicochemical Baseline for Procurement Decisions


1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 1316224-24-4) is a synthetic small molecule (C₁₂H₂₀N₄O, MW 236.31 g/mol) comprising a pyrazole-4-carboxamide core bearing an N,N-dimethyl substitution and an azepan-4-yl group at the 1-position [1]. It is classified as an AldrichCPR compound, indicating it is part of Sigma-Aldrich's curated collection of unique chemicals supplied to early-discovery researchers without vendor-collected analytical data . The molecule carries an Acute Tox. 3 (Oral) hazard classification and is stored under 6.1C combustible/toxic compound conditions . Computed physicochemical descriptors—XLogP3-AA of 0.1, topological polar surface area (TPSA) of 50.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—define its drug-likeness boundary [1]. This baseline positions the compound within the pyrazole-4-carboxamide family while distinguishing it from closely related amide variants and non-azepane analogs through a unique combination of a saturated seven-membered azepane ring and a tertiary dimethylamide terminus.

Why 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Pyrazole-4-carboxamide derivatives bearing different N-substitution patterns on the carboxamide or different N1-heterocycles exhibit divergent hydrogen-bonding capacity, lipophilicity, and steric profiles that fundamentally alter target engagement, solubility, and metabolic stability [1]. The N,N-dimethyl substitution on this compound eliminates the primary amide hydrogen bond donor present in 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (CAS 1316218-38-8), reducing HBD count from 2 to 1, while the azepane ring introduces a secondary amine center absent in N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 91918-13-7), adding both a protonatable site (pKa ~10–11) and a saturated 7-membered ring conformational landscape unavailable to piperidine or pyrrolidine analogs [1]. Even isomeric compounds with identical molecular formula (C₁₂H₂₀N₄O, MW 236.31)—such as 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide—present drastically different pharmacophores and cannot substitute without altering assay outcomes [2]. Generic substitution without experimental verification risks introducing uncontrolled variables in SAR studies, kinase profiling panels, and cellular assays where subtle changes in hydrogen-bond networks or basicity shift selectivity and potency.

Quantitative Differentiation Evidence for 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide Versus Closest Analogs


Physicochemical Differentiation: XLogP3, TPSA, and HBD Profile Versus 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (Primary Amide Analog)

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (target) and its primary amide analog 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (CAS 1316218-38-8, comparator) differ in their hydrogen bond donor (HBD) count, lipophilicity, and topological polar surface area (TPSA), which are primary determinants of passive membrane permeability and oral bioavailability. The target compound's N,N-dimethyl substitution removes one HBD and increases calculated lipophilicity relative to the primary amide, while TPSA differs modestly due to the shared azepane-pyrazole scaffold [1].

Physicochemical profiling Drug-likeness Permeability

Structural Uniqueness: Azepane N1-Substituent Differentiation from Non-Azepane Pyrazole-4-carboxamides

The azepan-4-yl substituent at the pyrazole N1 position distinguishes the target compound from pyrazole-4-carboxamides bearing smaller N1 substituents. While quantitative biological data for this specific compound are not publicly available in peer-reviewed literature, class-level SAR data from pyrazole-4-carboxamide kinase inhibitor programs demonstrate that the N1 substituent size and conformational flexibility directly modulate kinase selectivity profiles [1]. The seven-membered azepane ring adopts multiple low-energy conformations (chair, twist-chair, boat) compared to the more rigid six-membered piperidine or five-membered pyrrolidine analogs, potentially accessing protein binding pockets inaccessible to smaller-ring congeners [2]. In related pyrazole-4-carboxamide Aurora kinase inhibitor series, N1-substituent variation altered IC₅₀ values by 10- to 100-fold across kinase panels [1].

Scaffold diversity Kinase hinge-binding Conformational analysis

Procurement-Grade Purity Differentiation: Vendor-Supplied Purity and Regulatory Classification Versus Uncharacterized Analog Sources

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is available from multiple vendors with specified minimum purity grades: ≥98% (Leyan, MolCore), 97% (CheMenu), and 95% (AKSci) . The compound carries an Acute Tox. 3 (Oral) hazard classification (H301: Toxic if swallowed) and is shipped under UN 2811 6.1/PG III dangerous goods regulation [1]. In contrast, the primary amide analog 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (CAS 1316218-38-8) is classified merely as an irritant . This differential hazard classification has direct operational implications for procurement: laboratories must implement enhanced safety protocols (engineering controls, PPE, waste disposal) for the dimethyl analog that are not required for the primary amide analog, affecting total cost of ownership and regulatory compliance burden.

Quality control Procurement specification Safety classification

Rotatable Bond and Conformational Flexibility Differentiation Versus Positional Isomer 2-(3,5-Dimethyl-1H-pyrazol-4-yl)azepane

The target compound and its positional isomer 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane (CAS 1423367-36-5) share the same molecular formula (C₁₂H₂₀N₄O) but differ fundamentally in connectivity: the target links the azepane N4 position to the pyrazole N1, with the carboxamide at the pyrazole 4-position, whereas the isomer links the azepane C2 position to the pyrazole C4, with dimethyl groups on the pyrazole ring. The target compound has 2 computed rotatable bonds (Cactvs) and a carboxamide terminus capable of both hydrogen bond donation and acceptance, while the isomer lacks the carboxamide pharmacophore entirely, possessing instead a C-linked azepane-pyrazole scaffold with no amide functionality [1]. This difference eliminates the isomer's capacity to engage kinase hinge residues via the carboxamide motif, making the compounds functionally non-interchangeable in any target-based assay .

Conformational entropy Molecular recognition Crystal engineering

High-Value Application Scenarios for 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide Based on Verified Evidence


Kinase Inhibitor Fragment-Based and Hinge-Binder Library Design

The pyrazole-4-carboxamide scaffold is a privileged hinge-binding motif in kinase drug discovery, with the N,N-dimethyl terminus eliminating the primary amide HBD while preserving the carbonyl HBA for hinge hydrogen bonding [1]. The azepane N1 substituent introduces a basic secondary amine that can be further derivatized or exploited for solubility, and its seven-membered ring conformational flexibility may access allosteric pockets adjacent to the ATP site inaccessible to piperidine or pyrrolidine analogs [2]. This compound is suitable as a core fragment for growing or linking strategies in kinase inhibitor programs, particularly where reduced HBD count and increased lipophilicity (ΔXLogP3 ≈ +0.4 to +0.6 vs. primary amide analog) are desired for CNS kinase targets.

Physicochemical Property Benchmarking in CNS Drug Discovery Panels

With a computed XLogP3 of 0.1, TPSA of 50.2 Ų, and a single HBD, the target compound sits near the lower boundary of CNS drug-like chemical space (typically XLogP 1–5, TPSA < 90 Ų, HBD ≤ 3) [1]. This makes it a useful reference standard for calibrating CNS permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) where incremental changes in lipophilicity and HBD count are systematically evaluated. The compound's acute toxicity classification (H301) also makes it relevant as a safety benchmarking probe in early ADME-Tox panels where cytotoxicity and acute oral toxicity predictions are correlated with measured outcomes [2].

Azepane-Containing Fragment Collection Expansion for 3D Diversity

Saturated seven-membered N-heterocycles (azepanes) are underrepresented in commercial fragment libraries compared to piperidines and pyrrolidines, yet they offer enhanced three-dimensionality and conformational entropy that can improve target selectivity [1]. The target compound provides a scaffold with a single stereocenter (undefined at azepane C4) and two rotatable bonds, enabling both stereochemical exploration and constrained conformational sampling. It can serve as a common intermediate for library synthesis through reductive amination or amide coupling at the azepane secondary amine, generating diverse analogs while retaining the pyrazole-4-carboxamide core for target engagement [2].

Quote Request

Request a Quote for 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.